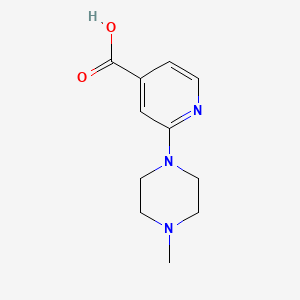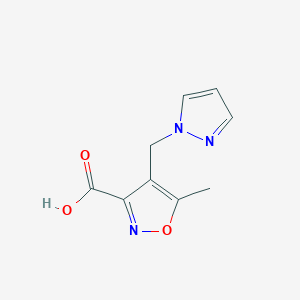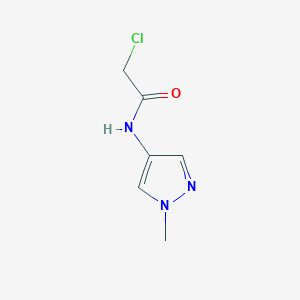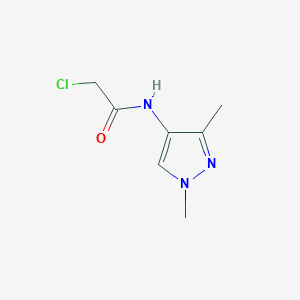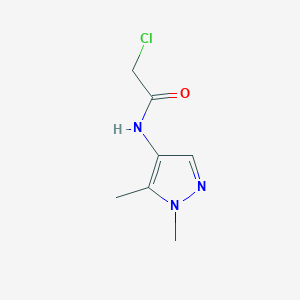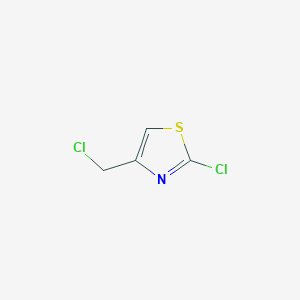
2-Chloro-4-(chloromethyl)thiazole
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)thiazole is a chemical compound with the empirical formula C4H3Cl2NS . It is a solid substance and is used in the preparation of bisphosphonates and structure-related bone antiresorptive properties .
Molecular Structure Analysis
The molecular weight of this compound is 168.04 . Its SMILES string representation is ClC1=NC(CCl)=CS1 . The InChI key is HKVYINROOPCUIP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C4H3Cl2NS , and its molecular weight is 168.04 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis 2-Chloro-4-(chloromethyl)thiazole has been a subject of interest in the field of chemical synthesis and structural analysis. Liu et al. (2008) described the synthesis of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido) thiazole, indicating the versatility of this compound in forming complex molecular structures. Moreover, Huang Jin-yan (2010) discussed various synthesis routes of this compound derivatives from different initial raw materials, highlighting its importance as a chemical raw material due to its physical and chemical properties (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008) (Huang Jin-yan, 2010).
Complex Formation and Thermal Behavior The compound has been explored for its ability to form complexes with metals and its thermal behavior. Saydam and Yılmaz (2006) synthesized and characterized metal complexes of a ligand derived from this compound, indicating its potential in forming high spin octahedral complexes with various metals. Their work provided insight into the ligand-metal coordination involving hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen (S. Saydam, E. Yılmaz, 2006).
Chemical Reactions and Derivative Formation The reactivity of this compound in chemical reactions has been explored for the formation of derivatives. Hillstrom et al. (2001) utilized 1,3-dichloropropene to synthesize thiazole derivatives, emphasizing the use of this compound in multi-step synthesis processes. This study highlighted the potential of this compound in synthetic chemistry and the formation of structurally diverse derivatives (G. Hillstrom, M. A. Hockman, R. Murugan, E. Scriven, James R. Stout, Jason Yang, 2001).
Theoretical and Computational Studies In addition to empirical research, theoretical studies have also contributed to the understanding of this compound derivatives. Castro et al. (2007) conducted a theoretical study on the intramolecular hydrogen bonds in thiazole derivatives, offering insights into the electronic and structural properties of molecules containing this compound (M. Castro, I. Nicolás-Vázquez, J. Zavala, F. Sánchez-Viesca, Martha I Berros, 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Pharmacokinetics
It’s known that the compound has a molecular weight of 16804 , and a density of 1.503g/cm3 . Its boiling point is 268.631ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound It’s important to note that the compound is classified as Acute Tox. 4 Oral , indicating potential toxicity if swallowed.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(chloromethyl)thiazole plays a significant role in biochemical reactions, particularly in the synthesis of thiazole-based compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole derivatives. These interactions often involve nucleophilic substitution reactions, where the chloromethyl group of this compound acts as an electrophile, reacting with nucleophiles such as amines or thiols. This compound is also known to interact with enzymes involved in the biosynthesis of thiamine (vitamin B1), where it serves as a precursor for the thiazole moiety of thiamine .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thiazole derivatives. These effects include modulation of gene expression and alterations in cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and cellular defense mechanisms. Additionally, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in the biosynthesis of thiazole-containing compounds, thereby regulating their production. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage level results in significant changes in physiological parameters. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the biosynthesis of thiazole-containing compounds. It interacts with enzymes such as thiazole synthase, facilitating the formation of thiazole rings. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may interact with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation or acetylation can affect its activity and localization within the cell .
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-76-5 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


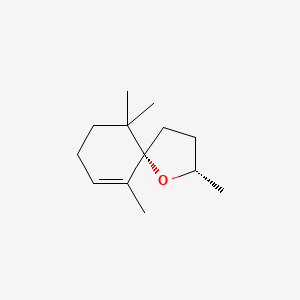


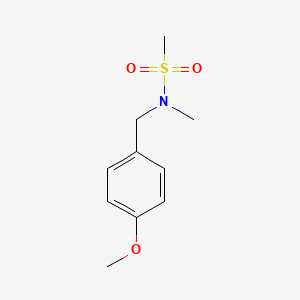
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

